![molecular formula C6H9NO5 B15124680 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one
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Overview
Description
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring, followed by the introduction of the oxazolone moiety through a series of condensation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be exploited to create materials with desirable characteristics, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-one: Similar structure but lacks the oxazolone ring.
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrooxazole-2-one: Similar structure but lacks the tetrahydrofuran ring.
Uniqueness
The uniqueness of (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one lies in its fused ring system, which imparts distinct chemical and physical properties. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one, a heterocyclic compound with the molecular formula C6H9N O5, has garnered attention due to its potential biological activities. This compound is noted for its structural complexity and its applications in medicinal chemistry, particularly in the synthesis of nucleosides and related compounds.
- Molecular Formula : C6H9N O5
- Molecular Weight : 175.14 g/mol
- CAS Number : 2508-81-8
The compound features a tetrahydrofuro ring fused with an oxazole moiety, which contributes to its biological properties.
Research indicates that this compound exhibits several biological activities primarily through its interaction with nucleic acid structures. It has been implicated in:
- Antiviral Activity : The compound shows potential in inhibiting viral replication by mimicking nucleoside structures.
- Antitumor Properties : Studies suggest it may interfere with cellular proliferation pathways, making it a candidate for cancer therapeutics.
- Prebiotic Synthesis : It plays a role in the prebiotic synthesis of ribonucleotides, which are crucial for RNA synthesis and function.
Case Studies and Research Findings
- Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited viral RNA polymerase activity, suggesting a mechanism for antiviral action .
- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, its effects on leukemia cells were reported to involve the activation of caspases and modulation of Bcl-2 family proteins .
- Prebiotic Chemistry : Research highlighted in Nature Communications explored the compound's role in prebiotic chemistry, indicating that it could facilitate the formation of ribonucleotides under conditions simulating early Earth environments .
Data Table: Biological Activities Summary
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits viral RNA polymerase | |
Antitumor | Induces apoptosis in cancer cell lines | |
Prebiotic Synthesis | Facilitates ribonucleotide formation |
Safety and Handling
The safety profile of this compound indicates potential hazards:
- Risk Statements : H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed).
- Precautionary Measures : Use protective eyewear and gloves when handling the compound to avoid exposure.
Properties
Molecular Formula |
C6H9NO5 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10) |
InChI Key |
JHLJBMKXTOOGCW-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C2C(O1)NC(=O)O2)O)O |
Origin of Product |
United States |
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